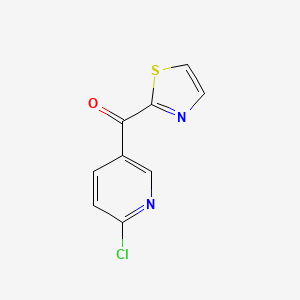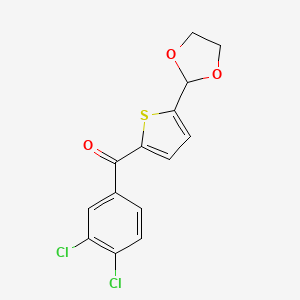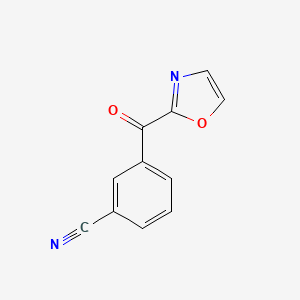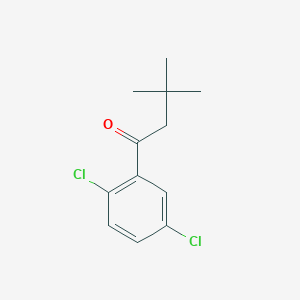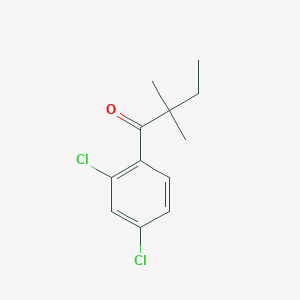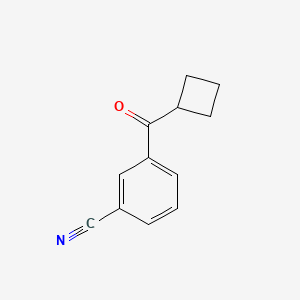![molecular formula C14H20N2O B1614220 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde CAS No. 884507-48-6](/img/structure/B1614220.png)
4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of “4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde” is not explicitly mentioned in the sources I found . The synthesis of similar compounds often involves complex organic chemistry reactions. It’s recommended to consult a detailed organic chemistry resource or a specialist for more information.
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde” is not provided in the sources I found .
Chemical Reactions Analysis
The chemical reactions involving “4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde” are not explicitly mentioned in the sources I found . Chemical reactions can vary widely depending on the conditions and the presence of other compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties of “4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde” are not provided in the sources I found .
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
The synthesis of complex molecules involving structures similar to "4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde" has been extensively studied. For instance, Liszkiewicz (2002) explored the reaction of 2,3-diaminopyridine with benzoylacetone, leading to compounds with potential antiproliferative activity against human cancer cell lines. This study suggests the broader applicability of such compounds in medicinal chemistry, especially in cancer research (H. Liszkiewicz, 2002).
Polymer Characterization and Bioproduction Optimization
Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a compound structurally related to "4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde," using Pichia pastoris in a two-phase partitioning bioreactor. Their research highlighted the potential of microbial biotransformation for producing valuable chemical intermediates, emphasizing the importance of optimizing bioproduction conditions for industrial applications (Tom K. J. Craig & Andrew J. Daugulis, 2013).
Novel Synthetic Methodologies
Geng et al. (2019) reported an innovative synthesis approach for benzo[e][1,4]diazepin-3-ones, showcasing a formal [4+2+1] annulation of aryl methyl ketones and 2-aminobenzyl alcohols. This method, through dual C-O bond cleavage, opens new avenues for creating diverse seven-membered ring lactams, highlighting the versatility of diazepine derivatives in chemical synthesis (Xiao Geng et al., 2019).
Catalytic Applications
Research by Saravanan, Sankaralingam, and Palaniandavar (2014) on manganese(II) complexes with diazepane backbones for catalytic olefin epoxidation demonstrated the significant impact of nucleophilicity on reactivity. Their work provides a foundation for understanding how similar structures could be utilized in catalysis, potentially offering new strategies for chemical synthesis and industrial applications (N. Saravanan, M. Sankaralingam, & M. Palaniandavar, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15-7-2-8-16(10-9-15)11-13-3-5-14(12-17)6-4-13/h3-6,12H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDZQQKNFWMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640264 | |
| Record name | 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde | |
CAS RN |
884507-48-6 | |
| Record name | 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614137.png)
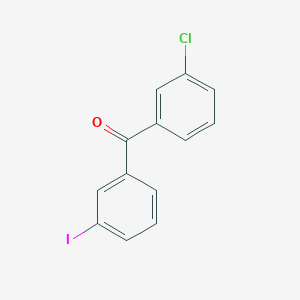
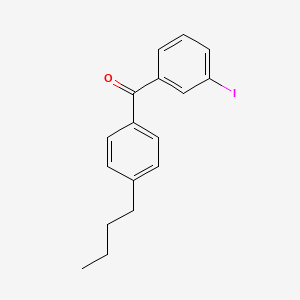
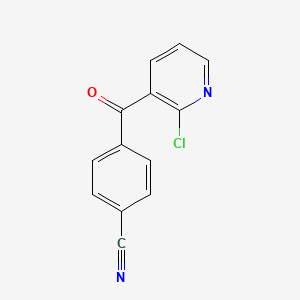
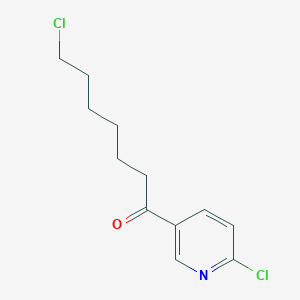
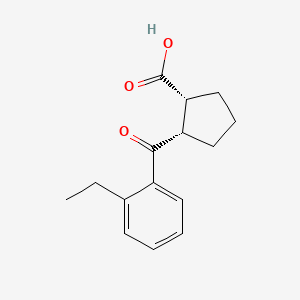
![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)
